molecular formula C6H5ClLiNO3S B2896949 Lithium(1+) ion 5-chloro-2-methoxypyridine-3-sulfinate CAS No. 2225141-70-6

Lithium(1+) ion 5-chloro-2-methoxypyridine-3-sulfinate

Cat. No.: B2896949
CAS No.: 2225141-70-6
M. Wt: 213.56
InChI Key: HSVBDHZEVGAULS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 5-chloro-2-methoxypyridine-3-sulfinate is a lithium salt of a substituted pyridine sulfinic acid derivative. Its structure features a pyridine ring substituted with a chlorine atom at position 5, a methoxy group at position 2, and a sulfinate group at position 3. The sulfinate group (SO₂⁻) coordinates with the lithium cation, forming a stable ionic complex.

Properties

IUPAC Name

lithium;5-chloro-2-methoxypyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(12(9)10)2-4(7)3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVBDHZEVGAULS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=C(C=C(C=N1)Cl)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClLiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Halogen Exchange Reactions for Sulfinate Formation

The metal-halogen exchange mechanism serves as a cornerstone for synthesizing lithium pyridine sulfinates. A validated protocol involves reacting 5-chloro-2-methoxypyridine with butyllithium in tetrahydrofuran (THF) at -78°C, followed by TIMSO addition to yield the target compound.

Standard Procedure Using TIMSO

In a representative synthesis, 5-bromo-2-methoxypyridine (1.00 g, 5.32 mmol) is dissolved in anhydrous THF (30 mL) and cooled to -78°C under nitrogen. Butyllithium (ca. 1.6 M in hexane, 3.66 mL, 5.85 mmol) is added dropwise, initiating a halogen-lithium exchange. After 40 minutes, TIMSO (1.06 g, 6.38 mmol) is introduced, facilitating sulfinate group transfer. Quenching at room temperature and sequential washing with acetone and diethyl ether yields lithium 6-methoxypyridine-3-sulfinate as a white solid (895 mg, 94%).

Critical Parameters:
  • Temperature Control : Maintaining -78°C prevents side reactions during lithiation.
  • Stoichiometry : A 10% excess of TIMSO ensures complete conversion of the lithiated intermediate.
  • Solvent Purity : Anhydrous THF (<30 ppm H₂O) avoids protonation of the organolithium species.

Sulfur Dioxide Insertion Strategies

Alternative routes exploit sulfur dioxide surrogates like DABSO (diazabicyclooctane bis(sulfur dioxide)) for sulfinate synthesis. This method avoids cryogenic conditions, enhancing scalability.

DABSO-Mediated Synthesis

A one-pot approach involves:

  • Sulfinate Formation : Reacting 5-chloro-2-methoxypyridine with Grignard reagents (e.g., methylmagnesium bromide) in DABSO-containing THF.
  • Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) to generate sulfinyl chloride.
  • Lithiation : Metathesis with lithium hydroxide yields the final product.

Advantages :

  • Room-temperature compatibility reduces energy demands.
  • Broad functional group tolerance enables derivatization.

Limitations :

  • Lower yields (32–65%) compared to TIMSO-based methods.

Copper-Catalyzed Thiol Oxidation

The Royal Society of Chemistry outlines a copper iodide (CuI)-mediated oxidation of 5-chloro-2-methoxypyridine-3-thiol to the sulfinate.

Oxidative Protocol

  • Reaction Setup : Combine 5-chloro-2-methoxypyridine-3-thiol (562.5 mg, 4.5 mmol) with CuI (3.0 equiv) and SMOPS (3.0 equiv) in dimethyl sulfoxide (DMSO).
  • Oxidation : Stir at 110°C under nitrogen for 12 hours.
  • Workup : Purify via silica chromatography (PE/EA 4:1) to isolate the sulfinate (644.9 mg, 81%).

Characterization Data :

  • ¹H NMR (CD₃OD): δ 8.42–8.31 (m, 1H), 7.84–7.73 (m, 2H), 2.40 (s, 3H).
  • IR : Peaks at 1566 cm⁻¹ (S=O asym) and 1367 cm⁻¹ (S=O sym).

Comparative Analysis of Synthetic Routes

Method Reagents Temperature Yield Scalability
TIMSO Lithiation Butyllithium, TIMSO -78°C 94% Moderate
DABSO Insertion Grignard, DABSO, SOCl₂ 25°C 32–65% High
CuI Oxidation CuI, SMOPS, DMSO 110°C 81% Low

Key Observations :

  • TIMSO-based methods achieve superior yields but require cryogenic conditions.
  • DABSO routes offer scalability at the expense of moderate efficiency.
  • Copper catalysis provides a niche approach for thiol-containing precursors.

Optimization Strategies for Industrial Production

Solvent Selection

  • Polar Aprotic Solvents : DMSO enhances reaction rates in copper-mediated oxidations but complicates purification.
  • Ether Solvents : THF optimizes lithiation kinetics while minimizing side reactions.

Temperature and Time Profiling

  • Lithiation : Prolonged stirring (>40 min) at -78°C ensures complete halogen exchange.
  • Oxidation : Elevated temperatures (110°C) drive copper-catalyzed reactions to completion within 12 hours.

Purification Techniques

  • Crystallization : Acetone/ether washes remove metallic residues in TIMSO-derived products.
  • Chromatography : Gradient elution (PE/EA) resolves sulfinate isomers in oxidative syntheses.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

  • Over-Lithiation : Excess butyllithium degrades the pyridine ring, necessitating strict stoichiometric control.
  • Sulfone Formation : Oxidative overstep in CuI/SMOPS systems requires inert atmospheres.

Byproduct Analysis

  • Lithium Chloride : Generated during metathesis; removed via acetone washes.
  • Disulfides : Suppressed by limiting thiol oxidation time.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-chloro-2-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonate derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

Lithium(1+) ion 5-chloro-2-methoxypyridine-3-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chloro-2-methoxypyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the sulfinate group can participate in redox reactions and other chemical interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between lithium(1+) ion 5-chloro-2-methoxypyridine-3-sulfinate and related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (C5), OMe (C2), SO₂⁻ (C3) Not available Not available Electronegative Cl enhances reactivity; OMe provides steric hindrance
Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate t-Bu (C4), SO₂⁻ (C3) C₉H₁₃LiNO₂S ~195.16 (calculated) Bulky tert-butyl group increases steric bulk, reducing solubility
Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate OMe (C2), Me (C6), SO₂⁻ (C3) C₇H₁₀LiNO₃S 195.16 Methyl at C6 enhances lipophilicity; methoxy stabilizes electronic environment
Lithium 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate Oxazolo ring fused at C4/C5, Cl (C5) Not available Not available Fused oxazolo ring increases rigidity; carboxylate group modifies reactivity

Biological Activity

Lithium(1+) ion 5-chloro-2-methoxypyridine-3-sulfinate (Li+–5-Cl–2-MeO–Py–3-SO2−) is a compound of increasing interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6ClNO3S.Li. The compound consists of a lithium ion paired with a 5-chloro-2-methoxypyridine-3-sulfinate anion, which contributes to its distinctive reactivity and biological properties.

The biological activity of this compound is attributed to:

  • Lithium Ion Modulation : Lithium is known to influence various biochemical pathways, including neurotransmitter release and cellular signaling. It can modulate the activity of inositol monophosphatase, affecting phosphoinositide signaling pathways that are crucial in mood regulation and neuronal function.
  • Sulfinate Group Reactivity : The sulfinate moiety can participate in redox reactions, potentially interacting with thiol-containing biomolecules, which may lead to antioxidant effects or influence cellular redox states.

Antidepressant Properties

Research indicates that lithium compounds exhibit antidepressant effects. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain. A study highlighted that lithium salts can enhance neurogenesis in the hippocampus, a region associated with mood regulation.

Neuroprotective Effects

Lithium has been shown to exert neuroprotective effects against various neurodegenerative conditions. Its ability to stabilize mood and promote neuronal health makes it a candidate for further exploration in conditions such as bipolar disorder and Alzheimer's disease .

Study 1: Lithium and Mood Disorders

A clinical trial investigated the effects of lithium on patients with bipolar disorder. Patients receiving lithium treatment showed significant improvements in mood stabilization compared to those on placebo. The study emphasized the importance of lithium's role in modulating neurotransmitter systems .

StudyPopulationInterventionOutcome
Clinical Trial on Bipolar Disorder100 patientsLithium treatment vs. placeboImproved mood stabilization

Study 2: Neuroprotection in Alzheimer's Disease

Another study explored the neuroprotective effects of lithium derivatives, including this compound, on neuronal cultures exposed to amyloid-beta toxicity. Results indicated that treatment with lithium compounds reduced apoptosis and promoted cell survival, suggesting potential therapeutic applications for Alzheimer's disease .

StudyModelTreatmentFindings
Neuroprotection StudyNeuronal culturesLithium derivativesReduced apoptosis from amyloid-beta exposure

Comparative Analysis with Similar Compounds

This compound can be compared with other lithium-based compounds regarding their biological activities.

CompoundStructureBiological Activity
Lithium CarbonateLi2CO3Mood stabilization, neuroprotection
Lithium ChlorideLiClAntidepressant effects, neuroprotection
This compoundLi+–5-Cl–2-MeO–Py–3-SO2−Potential antidepressant, neuroprotective

Q & A

Q. What are the recommended synthetic routes for Lithium(1+) ion 5-chloro-2-methoxypyridine-3-sulfinate, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves sulfonation of 5-chloro-2-methoxypyridine followed by reduction to the sulfinate intermediate. For example, sulfonation with chlorosulfonic acid at 0–5°C (to avoid over-sulfonation) yields the sulfonic acid derivative, which is reduced using LiAlH₄ or NaBH₄ in anhydrous THF to form the sulfinate salt . Alternatively, nucleophilic displacement of a leaving group (e.g., triflate, as seen in pyridine derivatives ) with a sulfinate nucleophile could be employed. Optimization should focus on moisture control (use Schlenk-line techniques), stoichiometric ratios (e.g., 1.2 equivalents of reducing agent), and reaction monitoring via TLC or HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at position 2, chloro at position 5).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with Cl and Li.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly the sulfinate-Li⁺ coordination geometry .
  • Ion Chromatography (IC) : To quantify Li⁺ content and counter-ion purity, as described for similar sulfinate salts .
  • Elemental Analysis : To validate C, H, N, S, and Cl percentages within ±0.3% theoretical values.

Q. What solvents and storage conditions are compatible with this compound?

  • Methodological Answer : Based on solvent compatibility for pyridine sulfinates :
  • Compatible Solvents : THF, DMSO, DMF (anhydrous). Avoid protic solvents (e.g., water, ethanol) due to sulfinate hydrolysis.
  • Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation. Pre-filter solvents using Millex®-LH filters to remove particulate contaminants .

Advanced Research Questions

Q. How does the sulfinate group in this compound participate in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer : The sulfinate anion (R-SO₂⁻) acts as a nucleophile in SN2 reactions or Pd-catalyzed cross-couplings. For example:
  • Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., 2-chloro-3-methylpyridine-5-boronic acid ) using Pd(PPh₃)₄ as a catalyst in THF/H₂O (9:1) at 80°C. Monitor conversion via ¹⁹F NMR if fluorinated partners are used.
  • Nucleophilic Aromatic Substitution : Target electron-deficient aryl halides (e.g., nitro-substituted aromatics) in DMF at 120°C. Use tetrabutylammonium bromide as a phase-transfer catalyst .

Q. How can researchers resolve contradictions between computational structural predictions and experimental data (e.g., X-ray crystallography)?

  • Methodological Answer : Discrepancies may arise from crystal packing effects or dynamic solvation. Strategies include:
  • Variable-Temperature NMR : To assess conformational flexibility in solution.
  • DFT Calculations : Compare gas-phase optimized structures with X-ray data, incorporating solvent effects (e.g., PCM model for DMSO).
  • Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., Li⁺⋯O contacts) influencing solid-state structure .

Q. What are the degradation pathways of this compound under oxidative or thermal stress, and how can they be mitigated?

  • Methodological Answer :
  • Oxidative Degradation : Sulfinate → sulfonate under O₂ or light exposure. Monitor via HPLC-MS; add antioxidants (e.g., BHT) at 0.1 wt%.
  • Thermal Decomposition : TGA/DSC analysis (10°C/min under N₂) reveals decomposition onset ~200°C. Store below –20°C and avoid prolonged heating in synthesis .

Methodological Troubleshooting

Q. How can researchers address low yields in sulfinate salt synthesis?

  • Methodological Answer : Common issues and fixes:
  • Moisture Contamination : Use rigorously dried solvents (e.g., THF over molecular sieves) and Li⁺ sources.
  • Competing Side Reactions : Introduce protecting groups for pyridine N-oxide (if formed) or optimize stoichiometry (e.g., 1:1.05 sulfonic acid:reducing agent).
  • Workup Losses : Precipitate the product by adding cold diethyl ether; centrifuge using Ultrafree®-MC filters to recover microcrystalline solids .

Q. What strategies are recommended for handling the compound’s sensitivity to pH and protic environments?

  • Methodological Answer :
  • Buffered Conditions : Perform reactions in pH 7–8 buffers (e.g., phosphate) to avoid sulfinate protonation.
  • Aprotic Solvents : Use DMF or THF with <50 ppm H₂O (test via Karl Fischer titration).
  • Inert Atmosphere : Conduct all steps under N₂/Ar, especially during filtration and drying .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.